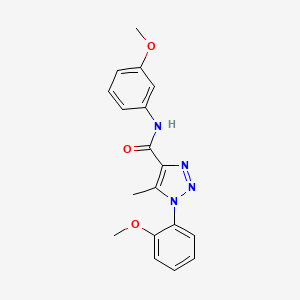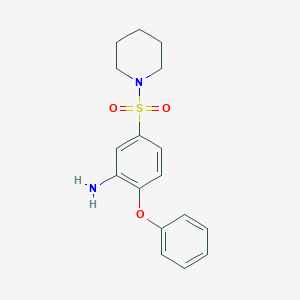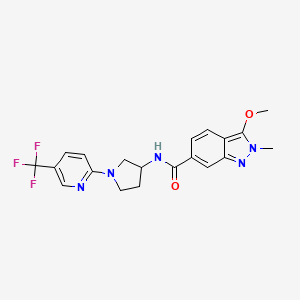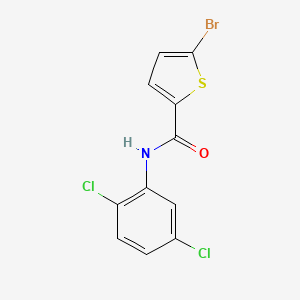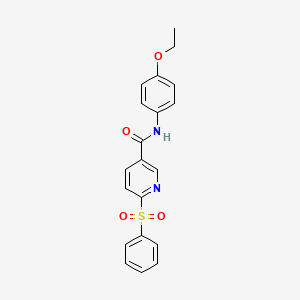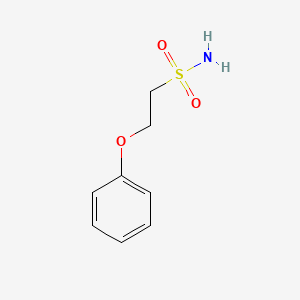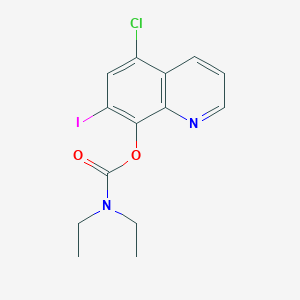
5-Chloro-7-iodoquinolin-8-yl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-iodoquinolin-8-yl diethylcarbamate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of chlorine and iodine atoms at the 5 and 7 positions of the quinoline ring, respectively, and a diethylcarbamate group at the 8 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Halogenation: Introduction of chlorine and iodine atoms to the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas and iodine monochloride.
Carbamoylation: Introduction of the diethylcarbamate group. This step involves the reaction of the halogenated quinoline intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-iodoquinolin-8-yl diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring and the carbamate group.
Hydrolysis: The diethylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or other substituted quinoline derivatives.
Oxidation Products: Oxidized quinoline derivatives with altered electronic properties.
Hydrolysis Products: Amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
5-Chloro-7-iodoquinolin-8-yl diethylcarbamate has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: Used as a probe to study metal ion interactions in biological systems, particularly zinc and copper ions.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate involves its interaction with specific molecular targets:
Metal Chelation: The compound can chelate metal ions such as zinc and copper, affecting their availability and function in biological systems.
Enzyme Inhibition: It may inhibit certain enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer properties.
Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and apoptosis, leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol): Known for its antimicrobial properties and used in topical treatments.
5,7-Dichloro-8-quinolinol: Another halogenated quinoline derivative with similar biological activities.
5,7-Diiodo-8-hydroxyquinoline: Exhibits strong metal-binding properties and is used in various analytical applications.
Uniqueness
5-Chloro-7-iodoquinolin-8-yl diethylcarbamate is unique due to the presence of the diethylcarbamate group, which enhances its solubility and bioavailability compared to other similar compounds. This structural feature also allows for more diverse chemical modifications and applications in different research fields.
Propriétés
IUPAC Name |
(5-chloro-7-iodoquinolin-8-yl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClIN2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOVJQMHJXZKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)
![4-(morpholine-4-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2487918.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)
